molecular formula C19H15FN2O5S B2567944 (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 897734-18-8

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2567944
CAS No.: 897734-18-8
M. Wt: 402.4
InChI Key: GTPLZFZBJKSZNW-VZCXRCSSSA-N
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Description

The compound contains several functional groups and structural motifs that are common in organic chemistry, including a 2,3-dihydrobenzo[b][1,4]dioxine ring, a carbonyl group, an imino group, a benzo[d]thiazol ring, and a methyl acetate group. These functional groups could potentially participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and the specific stereochemistry at each chiral center. The exact structure would need to be confirmed using spectroscopic techniques such as NMR and IR .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, and the imino group could participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Chemical Synthesis and Characterization

Research on similar compounds, such as those involving benzothiazole and benzo[d]dioxine structures, focuses on their synthesis and structural characterization. For instance, the efficient preparation of related compounds involving thiadiazolyl and fluoromethoxy imino groups highlights advancements in chemical synthesis techniques, such as X-ray crystallography for stereochemical structure determination (Kanai et al., 1993).

Catalysis

N-heterocyclic carbenes, which might be structurally or functionally related to parts of the compound , have been shown to be versatile nucleophilic catalysts in transesterification/acylation reactions (Grasa et al., 2002). This indicates potential applications in catalyzing various chemical reactions, thereby facilitating the synthesis of complex organic molecules.

Isomerization Studies

Studies on isomerization, such as the Z/E isomerization of imines, could be relevant to understanding the reactivity and stability of the compound (Johnson et al., 2001). Insights into the kinetics and mechanisms of such isomerizations are crucial for applications in synthetic chemistry and materials science.

Antimicrobial Activities

Compounds with benzothiazole-imino-benzoic acid structures have been studied for their antimicrobial activities. Such studies reveal the potential of these compounds in developing new antimicrobial agents against various bacterial strains (Mishra et al., 2019).

Pharmaceutical Research

Research into similar chemical structures has also explored their potential in pharmaceutical applications, such as the development of antihypertensive agents and integrin antagonists, indicating the possible relevance of the compound in medicinal chemistry (Abdel-Wahab et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment .

Properties

IUPAC Name

methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O5S/c1-25-17(23)10-22-13-4-3-12(20)9-16(13)28-19(22)21-18(24)11-2-5-14-15(8-11)27-7-6-26-14/h2-5,8-9H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPLZFZBJKSZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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